PG Ono 802

Description

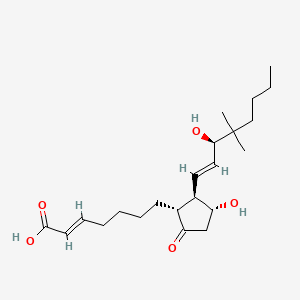

Structure

3D Structure

Properties

CAS No. |

64318-77-0 |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h9,11-13,16-17,19-20,24-25H,4-8,10,14-15H2,1-3H3,(H,26,27)/b11-9+,13-12+/t16-,17-,19-,20-/m1/s1 |

InChI Key |

QKSCEMRWJSJFCT-MAHJIVSJSA-N |

SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O |

Synonyms |

16,16-dimethyl-delta(2)-PGE1 16,16-dimethyl-delta2-prostaglandin E1 16,16-DM-PGE1 PG ONO 802 |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Pg Ono 802

Synthetic Pathways and Methodologies for PG Ono 802 Production

The synthesis of prostaglandins (B1171923) and their analogs, including this compound, is a well-established area of organic chemistry, involving complex routes to construct the cyclopentane (B165970) core and append the α and ω side chains with defined stereochemistry. Early pioneering work in prostaglandin (B15479496) synthesis laid the foundation for the preparation of numerous analogs. mdpi.comnewdrugapprovals.orggoogle.comnih.gov

A key synthetic route for 16,16-dimethyl-trans-Δ2-PGE1 methyl ester (ONO-802) was reported by Suga and colleagues in 1978. newdrugapprovals.orggoogle.comgoogle.comchemicalbook.com While the detailed step-by-step scheme from this specific publication requires direct access to the journal, general strategies for prostaglandin synthesis often involve constructing the cyclopentane ring first, followed by the introduction of the side chains. Common methodologies include the use of Corey lactone methodology or other approaches that allow for the stereocontrolled introduction of the hydroxyl groups and side chains on the cyclopentane ring. mdpi.comnewdrugapprovals.orgnih.govcaymanchem.com

Patents related to PGE1 analogs also describe synthetic intermediates and processes. For example, one patent describes intermediates and a process for preparing racemic trans-2-15-deoxy-16-hydroxy-16-methyl PGE1 alkyl ester, highlighting the chemical transformations involved in creating the modified side chains and the cyclopentane core. patsnap.com These synthetic efforts underscore the complexity and specificity required to synthesize this compound with its precise structural features and stereochemistry.

Design and Development of this compound Analogs and Derivatives

The design of prostaglandin analogs like this compound is driven by the desire to modulate the biological activity and pharmacokinetic properties of the parent compound, PGE1. Natural prostaglandins are rapidly metabolized, particularly by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at C15. mdpi.comgoogle.commedchemexpress.com

Rational Design of Structural Modifications for Research Probes

The structural modifications in this compound, specifically the 16,16-dimethyl substitution and the trans-delta-2 double bond, are examples of rational design aimed at altering its pharmacological profile. The 16,16-dimethyl groups are strategically placed to sterically hinder the oxidation of the C15 hydroxyl group by 15-PGDH, thereby increasing the metabolic stability and prolonging the half-life of the analog compared to natural PGE1. mdpi.comgoogle.commedchemexpress.com This enhanced stability makes Gemeprost (B1671425) a more suitable and potent agent for certain applications and a valuable tool for research where a longer-acting prostaglandin analog is required.

As a research probe, this compound's increased metabolic stability due to the 16,16-dimethyl modification allows for more consistent and prolonged exposure in experimental systems, facilitating the study of prostaglandin receptor-mediated effects without the confounding factor of rapid degradation. Its specific binding profile, influenced by both side chains and the cyclopentane core, makes it useful for investigating the roles of the prostaglandin E receptors in various biological processes.

Stereochemical Considerations in the Synthesis of this compound and its Analogs

Stereochemistry is a critical aspect of prostaglandin chemistry, as the biological activity of these molecules is highly dependent on the precise spatial arrangement of their atoms. Prostaglandins, including PGE1 and its analogs like Gemeprost, possess multiple chiral centers, particularly on the cyclopentane ring and at C15 on the ω-chain. scbt.comresearchgate.net The defined stereochemistry of Gemeprost is (1R,2R,3R) on the cyclopentane ring and (15R) for the hydroxyl group on the ω-chain, in addition to the (E) geometry of the double bonds at C2-C3 and C13-C14. scbt.com

Molecular and Cellular Pharmacology of Pg Ono 802

Prostanoid Receptor Interaction and Binding Kinetics

PG Ono 802 exerts its effects by interacting with prostaglandin (B15479496) E (EP) receptors, which are G protein-coupled receptors (GPCRs). These receptors, EP1, EP2, EP3, and EP4, are the primary targets for prostaglandins (B1171923) of the E series, including the endogenous ligands PGE1 and PGE2 frontiersin.orgbiorxiv.org.

Investigation of Specificity and Affinity for Prostaglandin E Receptors (EP1, EP2, EP3, EP4)

Studies on related prostaglandins and their analogs provide context for potential interactions. Prostaglandin E1 (PGE1), the parent compound of Gemeprost (B1671425), has been reported to have similar binding affinity and potency for the EP3 receptor as PGE2 wikipedia.org. PGE1 is also known to bind to EP1, EP2, and EP4 receptors moh.gov.my. PGE2 itself binds to all four EP receptors frontiersin.orgbiorxiv.org. The specific structural modifications in Gemeprost relative to PGE1 likely influence its precise binding profile and affinity across the EP receptor subtypes.

Characterization of Agonist Activity at Target Receptors

Gemeprost acts as an agonist at EP1 and EP3 receptors, leading to functional responses in target cells patsnap.compatsnap.comescholarship.org. Its agonist activity at these receptors is crucial for its pharmacological effects, such as stimulating uterine contractions patsnap.compatsnap.comescholarship.org.

While direct EC50 values for Gemeprost's agonist activity at recombinant human EP1, EP2, EP3, and EP4 receptors are not consistently reported in the public domain, studies investigating the effects of prostaglandin analogs on tissue responses can provide insight into relative potencies. For instance, a study on human pulmonary artery contraction, mediated by the EP3 receptor, found that Gemeprost exhibited comparable contractile potency to PGE2 and misoprostol (B33685) researchgate.net. This suggests that Gemeprost is an effective agonist at the human EP3 receptor, capable of eliciting significant functional responses.

The differential expression of EP receptor subtypes in various tissues contributes to the varied physiological effects of prostaglandins and their analogs. Gemeprost's observed actions are a result of its specific agonist profile across the EP receptor family.

Intracellular Signaling Cascades Modulated by this compound

The activation of EP receptors by agonists like this compound triggers distinct intracellular signaling cascades, primarily mediated through their coupling to different types of G proteins.

G-Protein Coupled Receptor (GPCR) Signaling Pathways (e.g., cAMP, Ca2+ Mobilization)

EP receptors couple to different heterotrimeric G proteins, leading to diverse downstream effects:

EP1 receptors are primarily coupled to Gq proteins. Activation of Gq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, increasing intracellular Ca2+ concentrations frontiersin.orgbiorxiv.org. Gemeprost's binding to EP1 receptors is known to increase intracellular calcium levels escholarship.org.

EP2 and EP4 receptors are typically coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, leading to an increase in the production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP frontiersin.orgbiorxiv.org.

EP3 receptors exhibit complex coupling, primarily coupling to Gi proteins, which inhibit adenylyl cyclase and thus decrease intracellular cAMP levels frontiersin.orgbiorxiv.org. However, certain splice variants of the EP3 receptor can also couple to Gq, similar to EP1 receptors, leading to increased intracellular Ca2+ frontiersin.org. Gemeprost's agonist activity at EP3 receptors is associated with increased intracellular calcium levels escholarship.org.

Based on its known agonist activity at EP1 and EP3 receptors, this compound is expected to primarily induce intracellular calcium mobilization through Gq coupling patsnap.comescholarship.org. While Gemeprost is a PGE1 analog and PGE1 can interact with EP2 and EP4, the direct impact of Gemeprost on cAMP levels through EP2, EP3 (Gi coupling), or EP4 receptors has not been explicitly detailed in the examined literature. However, the general pharmacology of EP receptors suggests potential modulation of cAMP signaling depending on the specific receptor subtypes present and activated in a given cell type.

Downstream Kinase Activation and Modulation (e.g., PI3K/Akt, PKA)

The changes in intracellular second messengers like Ca2+ and cAMP can activate various downstream protein kinases.

PKA: Increased cAMP levels, typically mediated by EP2 and EP4 receptor activation, lead to the activation of protein kinase A (PKA) [from previous search results 7, 29]. PKA has numerous downstream targets and plays a role in diverse cellular processes, including the phosphorylation of the IP3 receptor, which can inhibit calcium release oup.com. While Gemeprost's direct effect on cAMP is not definitively established in the search results, potential activation of EP2 or EP4 could lead to PKA activation.

PI3K/Akt: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in cell survival, growth, and metabolism genome.jpkegg.jpwikidoc.org. This pathway can be activated by various stimuli, including GPCRs genome.jpkegg.jpwikidoc.org. Specifically, EP4 receptors have been shown to activate the PI3K pathway independently of cAMP [from previous search result 12]. Intracellular calcium levels can also influence PI3K/Akt signaling researchgate.net. While the general links between EP receptors, calcium, cAMP/PKA, and PI3K/Akt are established, direct experimental evidence demonstrating the specific effects of Gemeprost on the activation or modulation of the PI3K/Akt and PKA pathways is limited in the available search results.

Regulation of Gene Expression and Transcriptional Networks

Intracellular signaling pathways, including those activated by EP receptors, can ultimately influence gene expression by modulating the activity of transcription factors mdpi.comnih.govnih.gov.

Pathways involving increased intracellular calcium, altered cAMP levels, and activated kinases like PKA and Akt can affect the binding and activity of various transcription factors, thereby regulating the transcription of specific genes mdpi.comnih.govnih.gov. For example, CREB (cAMP response element-binding protein) is a transcription factor that can be activated by PKA, leading to changes in the expression of genes containing cAMP response elements [from previous search results 19, 20, 31]. The NF-κB pathway, involved in inflammatory responses, can also be influenced by signaling downstream of EP receptors and the PI3K/Akt pathway [from previous search results 12, 30, 33].

Cellular Responses and Phenotypic Alterations Induced by this compound

Modulation of Smooth Muscle Cell Contractility and Relaxation

This compound has been shown to be a potent modulator of smooth muscle contractility, with a notable effect on uterine muscle. Studies in pregnant Japanese monkeys demonstrated that intravaginal treatment with this compound resulted in strong uterine contractions characterized by high frequency, which persisted for over 3 hours. scispace.com Repeated administration maintained this uterine activity. scispace.com In pregnant rabbits, this compound caused a slight increase in uterine contraction. ndl.go.jp This effect on uterine muscle is considered a primary mechanism underlying its physiological actions related to reproductive function. nih.govscispace.com Prostaglandins, in general, are known to influence smooth muscle contractility and relaxation in various tissues, including the uterus and airways. scispace.comphysiology.orgnih.govcas.cz

Effects on Cellular Secretion and Metabolic Homeostasis

Information specifically on the effects of this compound on general cellular secretion and metabolic homeostasis is not extensively detailed in the provided search results. Prostaglandins are involved in various metabolic processes and can be released from cells frontiersin.orgjst.go.jpoup.com. Studies on this compound in pregnant monkeys noted effects on plasma levels of steroid hormones like progesterone, which dropped after treatment, suggesting an indirect influence on endocrine aspects related to reproductive function scispace.com. However, comprehensive data on the direct impact of this compound on broader cellular secretion processes or metabolic pathways beyond this specific physiological context are not present. General cellular metabolism involves complex pathways, including glucose utilization and lipid metabolism, influenced by various factors and compounds oup.comoup.comahajournals.org. While prostaglandins are products of arachidonic acid metabolism frontiersin.orgoncotarget.comnih.govcore.ac.uk, the specific role of this compound in modulating these wider metabolic or secretory functions at the cellular level is not clearly described in the provided information.

Preclinical Pharmacodynamic and Pharmacokinetic Research of Pg Ono 802

In Vitro Pharmacological Characterization

A complete in vitro pharmacological characterization of a compound typically involves a tiered approach, starting from receptor binding and moving to cell-based and isolated tissue assays. However, specific data for PG Ono 802 in these areas are not extensively reported.

Receptor Binding and Radioligand Displacement Assays

Comprehensive receptor binding assays are fundamental to understanding the affinity and selectivity of a prostaglandin (B15479496) analogue for the various prostanoid receptors (e.g., EP1, EP2, EP3, EP4, DP, FP, IP, TP). This data, usually presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), is critical for elucidating the primary mechanism of action and predicting potential off-target effects. At present, specific Ki or IC50 values for this compound at the different prostanoid receptors are not available in the public domain, precluding the creation of a detailed receptor binding profile table.

Cell-Based Functional Assays for Signaling Pathway Activation

Following receptor binding, cell-based functional assays are employed to determine the agonistic or antagonistic activity of a compound on downstream signaling pathways. For prostaglandin analogues acting on EP receptors, these assays often measure the modulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+). The potency of the compound is typically expressed as the half-maximal effective concentration (EC50). As with receptor binding data, specific EC50 values for this compound from cell-based functional assays assessing signaling pathway activation are not publicly available.

Isolated Tissue Organ Bath Studies on Smooth Muscle Preparations

Isolated tissue organ bath studies provide valuable insights into the physiological effects of a compound on specific tissues. For a prostaglandin analogue with uterine-contracting properties, these studies would typically involve assessing its contractile or relaxant effects on isolated uterine smooth muscle strips (myometrium) from various species. The potency (EC50 or pD2 values) and efficacy (maximum contractile response) would be determined. While the potent uterotonic activity of ONO-802 is known from clinical use, quantitative data from in vitro organ bath studies on uterine smooth muscle preparations is not detailed in available literature.

In Vivo Pharmacodynamic Studies in Preclinical Animal Models

In vivo studies in animal models are essential to understand the integrated physiological effects of a drug candidate.

Assessment of Uterine Contractility and Associated Physiological Parameters

Preclinical in vivo studies for a uterotonic agent like ONO-802 would involve the direct measurement of uterine contractility (frequency, amplitude, and duration of contractions) in anesthetized or conscious animal models. While some reports allude to the potent uterine contractile effects of ONO-802 in non-human primates, detailed dose-response data and associated physiological parameters from such studies are not available in the public literature.

Evaluation of Smooth Muscle Physiology in Other Organ Systems (e.g., Urogenital, Vascular)

A thorough preclinical evaluation would also investigate the effects of ONO-802 on smooth muscle in other organ systems to assess its selectivity and potential for side effects. This would include studies on urogenital (e.g., bladder, urethra) and vascular (e.g., blood pressure, vascular resistance) smooth muscle. The existing literature does not provide specific preclinical data on the in vivo effects of ONO-802 on these other organ systems.

Systemic Pharmacodynamic Effects in Non-Disease Animal Models

Preclinical studies on this compound, specifically in Sprague Dawley rats, have provided initial insights into its systemic pharmacodynamic effects in a non-disease context. A key study involved the intravaginal administration of ONO-802 to pregnant rats to assess its potential teratogenic effects. While the primary outcome was that the compound was not teratogenic, the study also recorded several systemic effects on the dams. nih.gov

Notably, administration of ONO-802 resulted in a slight reduction in food consumption and a corresponding decrease in body weight gain in the treated dams. An interesting observation was the increased water consumption both during and after the dosing period. nih.gov

Furthermore, significant changes in organ weight were observed at term sacrifice. In dams receiving higher doses, there were increased weights for the heart, lungs, liver, adrenals, and ovaries, while the thymus gland showed a decrease in weight. At a mid-range dose, the increased weight was noted only in the adrenals and ovaries. nih.gov Despite these systemic effects on the maternal organism, the litter parameters were generally unaffected by the treatment. nih.gov

The table below summarizes the observed systemic pharmacodynamic effects of ONO-802 in non-disease model rats.

| Parameter | Observed Effect |

| Food Consumption | Slight Reduction |

| Body Weight Gain | Slight Reduction |

| Water Consumption | Increased |

| Organ Weights (High Dose) | Increased: Heart, Lungs, Liver, Adrenals, OvariesDecreased: Thymus |

| Organ Weights (Mid Dose) | Increased: Adrenals, Ovaries |

Preclinical Pharmacokinetic Profiling

Detailed public information regarding the preclinical pharmacokinetic profile of this compound is limited. The following subsections address the standard parameters of pharmacokinetic assessment.

Publicly available preclinical studies detailing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in various animal species could not be identified in the performed search.

There is no readily available information from preclinical studies analyzing the specific tissue distribution and accumulation patterns of this compound following administration.

Information regarding the identification and characterization of the metabolic pathways of this compound and its resulting metabolites from preclinical research is not available in the public domain based on the conducted search.

Investigation of Pg Ono 802 in Preclinical Disease Models

Animal Models for Reproductive Physiology and Dysregulation Studies

Preclinical research on PG Ono 802 has extensively utilized animal models to understand its role in reproductive processes, including its effects on uterine and cervical function, as well as its interaction with hormonal regulation.

Studies in various animal species have demonstrated the significant effects of this compound on uterine and placental circulation. Intravenous administration of the compound has been shown to decrease both placental blood flow (PBF) and uterine arterial blood flow (UABF) in rabbits and dogs. nih.gov These effects are thought to be strongly influenced by the uterine contractile properties of the compound. nih.gov

In pregnant rats, this compound exhibited vasoconstricting effects on the luteal microvasculature. nih.gov Furthermore, a teratology study in Sprague-Dawley rats involving intravaginal administration of this compound did not find it to be teratogenic. nih.gov However, the study did note a reduction in the weights of female fetuses at higher doses. nih.gov

The table below summarizes the key findings from preclinical studies on the effects of this compound on uterine and cervical physiology.

| Animal Model | Route of Administration | Observed Effects | Reference |

| Rabbits, Dogs | Intravenous | Decreased placental and uterine arterial blood flow. | nih.gov |

| Pregnant Rats | Intravenous | Vasoconstricting effects on luteal microvasculature. | nih.gov |

| Sprague-Dawley Rats | Intravaginal | Not teratogenic, but reduced weight of female fetuses at higher doses. | nih.gov |

The investigation of this compound in animal models has also provided insights into its interaction with hormonal pathways. The vasoconstricting effects on the ovarian circulation and luteal microvasculature in pregnant rats suggest a potential role in modulating the hormonal environment necessary for maintaining pregnancy. nih.gov Specifically, the study in pregnant rats indicated that the inhibitory effect of this compound on ovarian circulation is a pharmacological effect not directly linked to its abortifacient or luteolytic actions. nih.gov

A teratology study in rats also observed increased weights of the adrenals and ovaries in dams treated with higher doses of this compound, suggesting a potential influence on endocrine organ function. nih.gov

| Animal Model | Key Findings Related to Hormonal Regulation | Reference |

| Pregnant Rats | Inhibitory effect on ovarian circulation, suggesting a pharmacological effect distinct from luteolytic actions. | nih.gov |

| Sprague-Dawley Rats | Increased adrenal and ovarian weights in dams at higher doses. | nih.gov |

Preclinical Models of Smooth Muscle Dysfunction

While the primary focus of preclinical research on this compound has been on reproductive tissues, its effects on other smooth muscle systems have also been considered.

There is a notable lack of publicly available preclinical studies specifically investigating the effects of this compound on bladder function and urethral tone in animal models. Further research is required to determine the potential impact of this compound on the smooth muscle of the urogenital system.

Preclinical studies have shown that this compound can influence vascular tone. Intravenous administration of the compound led to a decrease in arterial blood pressure in rats, rabbits, and dogs. nih.gov This hypotensive effect suggests a vasodilatory action on the systemic vasculature. The vasoconstricting effects observed in the luteal microvasculature of pregnant rats indicate that the action of this compound on vascular tone may be tissue-specific. nih.gov

Exploration in Other Prostaglandin-Related Preclinical Contexts

Beyond its effects on the reproductive and vascular systems, there is limited available preclinical data on the investigation of this compound in other prostaglandin-related contexts, such as inflammation, gastrointestinal function, or respiratory processes.

An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for a compound with the designation "this compound" or "ONO-802" have not yielded any publicly available scientific literature or data corresponding to the specific outline provided.

Efforts to find information on this compound through various search strategies, including targeting potential associations with Ono Pharmaceutical, have been unsuccessful in identifying any preclinical studies, data on the modulation of inflammatory response pathways, or details on its immunomodulatory effects in in vitro and in vivo models.

Therefore, due to the absence of accessible research findings on a compound specifically named "this compound," it is not possible to create a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Advanced Analytical Methodologies for Pg Ono 802 Research

Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification

Spectroscopic and chromatographic methods are fundamental for confirming the identity, structure, purity, and concentration of PG Ono 802. These techniques provide detailed information about the chemical composition and physical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information on the types, numbers, and connectivity of atoms within a molecule. For a compound like this compound, which has a complex prostaglandin (B15479496) structure, NMR, particularly 1H and 13C NMR, is essential for confirming the synthesized structure, identifying different functional groups, and determining the stereochemistry of chiral centers. Analysis of chemical shifts, coupling constants, and integration values in NMR spectra allows for unambiguous structural assignment. acs.org

Illustrative 1H NMR Data for a Prostaglandin Analog (Representative)

| Peak (ppm) | Multiplicity | Integration | Assignment (Illustrative) |

| 0.8-1.0 | Triplet | 3H | Terminal CH3 |

| 1.2-1.8 | Multiplet | Variable | Aliphatic CH2 groups |

| 2.0-2.5 | Multiplet | Variable | Allylic/α-carbonyl CH2 |

| 3.5-4.0 | Multiplet | Variable | Protons on carbons with -OH or -OR |

| 5.0-5.5 | Multiplet | Variable | Vinylic protons (C=C) |

| ~7.2 | Singlet | 3H | Methyl ester CH3 |

Note: This table presents illustrative data typical for a prostaglandin analog and is not specific data for this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Quantification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used technique that combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govnih.govbiorxiv.orggoogle.com This hyphenated technique is invaluable for analyzing the purity of this compound samples and for quantifying the compound in various matrices, including biological samples. HPLC separates the components of a mixture based on their differential interaction with a stationary phase, while the mass spectrometer detects the separated components based on their mass-to-charge ratio (m/z). This allows for the identification of impurities and the accurate quantification of this compound, even at low concentrations.

Illustrative HPLC-MS Parameters and Findings (Representative)

| Parameter | Typical Value/Observation |

| HPLC Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (with modifiers like formic acid or ammonium (B1175870) acetate) |

| Detection | Mass Spectrometry (e.g., ESI, APCI) |

| MS Mode | Positive or Negative Ion Mode (depending on compound ionization) |

| Observed [M+H]+ or [M-H]- | Characteristic m/z corresponding to this compound's molecular weight |

| Purity Analysis | Detection and quantification of related impurities based on retention time and m/z |

| Quantification | Determination of this compound concentration using a calibration curve |

Note: This table presents illustrative parameters and findings typical for HPLC-MS analysis of small molecules and is not specific data for this compound.

Biochemical and Biophysical Assays for Molecular Interactions

Biochemical and biophysical assays are employed to investigate the interactions of this compound with biological molecules, such as receptors and enzymes. As a prostaglandin analog, this compound is expected to interact with specific prostaglandin receptors. nih.gov

Biochemical assays can include receptor binding studies to determine the affinity of this compound for its target receptors. Enzyme activity assays can be used if this compound or its metabolites interact with enzymes involved in prostaglandin synthesis or metabolism. nih.govnih.gov

Biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can provide detailed thermodynamic and kinetic information about the binding of this compound to its targets. biorxiv.orgbiorxiv.org Studies on the effects of prostaglandin analogs on membrane properties can also fall under biophysical assays, potentially utilizing techniques like fluorescence spectroscopy or differential scanning calorimetry. uniroma1.it

Molecular Biology and Cell Imaging Techniques for Cellular Mechanism Elucidation

Molecular biology and cell imaging techniques are crucial for understanding the cellular mechanisms influenced by this compound. These methods allow researchers to investigate changes in gene expression, protein levels, and the localization of molecules within cells in response to the compound.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the expression levels of specific genes. tohoku.ac.jpgene-quantification.de In research involving this compound, qPCR can be used to determine how the compound affects the transcription of genes involved in prostaglandin signaling pathways, inflammatory responses, or other relevant cellular processes. By comparing gene expression levels in cells or tissues treated with this compound to untreated controls, researchers can identify which genes are upregulated or downregulated.

Illustrative qPCR Results (Fold Change) (Representative)

| Gene of Interest | Treatment (this compound) | Fold Change (Relative to Control) |

| Gene A | Treated | 2.5 |

| Gene B | Treated | 0.6 |

| Gene C | Treated | 1.1 |

Note: This table presents illustrative data typical for qPCR experiments and is not specific data for this compound.

Western Blotting and Immunochemistry for Protein Expression and Localization

Western blotting and immunochemistry are techniques used to detect and quantify specific proteins and determine their localization within cells or tissues. nih.govplos.orgnih.govscielo.br Western blotting separates proteins by size using gel electrophoresis and then transfers them to a membrane for antibody-based detection and quantification. Immunochemistry (such as immunofluorescence or immunohistochemistry) uses antibodies to visualize the location of specific proteins in fixed cells or tissue sections. These methods can be applied in this compound research to assess changes in the expression levels of target receptors, downstream signaling proteins, or enzymes, and to observe their subcellular localization upon treatment with the compound.

Illustrative Western Blot Findings (Representative)

| Protein of Interest | Treatment (this compound) | Observed Change in Expression Level |

| Protein X | Treated | Increased |

| Protein Y | Treated | Decreased |

| Loading Control | Treated | No significant change |

Note: This table presents illustrative findings typical for Western blot experiments and is not specific data for this compound.

Immunochemistry can provide visual evidence of where a protein is located within a cell (e.g., cytoplasm, nucleus, membrane) and whether this compound treatment affects this localization. plos.orgscielo.br

Advanced Physiological Measurement Techniques in Preclinical Models

Data concerning advanced physiological measurement techniques utilized in preclinical models to study this compound were not found in the search results. The available information focuses on clinical studies in humans.

High-Resolution Intrauterine Pressure Monitoring

Specific research findings or methodologies involving high-resolution intrauterine pressure monitoring in preclinical models related to this compound were not identified in the search results.

Awake Cystometry and Urethral Perfusion Pressure Measurements

Information detailing awake cystometry and urethral perfusion pressure measurements in preclinical models specifically for this compound was not available in the conducted searches.

Structure Activity Relationship Sar and Structure Exposure/selectivity Relationship Str Studies of Pg Ono 802 and Analogs

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity

The fundamental structure of prostaglandins (B1171923), which serves as the basic pharmacophore, consists of a twenty-carbon skeleton featuring a central five-membered ring and two hydrophobic hydrocarbon side chains, referred to as the alpha (α) and omega (ω) chains. creative-proteomics.com The specific arrangement and functional groups on this scaffold are critical determinants of a molecule's interaction with its target receptors.

Key pharmacophoric elements include:

The Cyclopentane (B165970) Ring: The structure and substitutions on this ring are crucial for receptor binding and selectivity. For instance, the presence of ketone or hydroxyl groups at positions 9 and 11 dictates the classification of the prostaglandin (B15479496) (e.g., PGE, PGF).

The Carboxylic Acid Moiety: Located at the terminus of the α-chain, this group is typically essential for high-affinity binding to the receptor's binding pocket.

The Hydroxyl Group at C15: This feature on the ω-chain is a common and critical element for the biological activity of many prostaglandins.

The Alkene Bond at C13-C14: The trans configuration of this double bond is generally required for potent activity.

The development of synthetic analogs has allowed for the exploration of modifications to this basic structure to improve stability, potency, and selectivity.

Correlating Subtle Structural Modifications with Receptor Selectivity and Pharmacological Potency

The nuanced interplay between a prostaglandin analog's structure and its affinity for various prostanoid receptor subtypes (e.g., EP1, EP2, EP3, EP4) is a cornerstone of its pharmacological profile. Ono Pharmaceutical has developed a range of analogs that demonstrate how minor chemical alterations can result in significant shifts in receptor selectivity and potency.

For example, modifications to the ω-chain can drastically alter receptor preference. The introduction of a phenyl group, as seen in 17-phenyl PGE2, can confer some selectivity, although it may still interact with multiple receptor subtypes. guidetopharmacology.orgresearchgate.net Further refinements led to the development of compounds like ONO-D1-004 , a more selective EP1 agonist. guidetopharmacology.orgresearchgate.netwikipedia.org In contrast, ONO-4819 (also known as Rivenprost) was designed as a selective agonist for the EP4 receptor. medchemexpress.comnih.govnih.gov This selectivity is achieved through specific modifications to the prostaglandin backbone that favor interaction with the EP4 binding site over other EP receptors.

Antagonists have also been developed through targeted structural changes. Compounds such as ONO-8711 and ONO-8713 are potent and selective antagonists for the EP1 receptor, demonstrating that the prostaglandin scaffold can be systematically altered to switch from agonist to antagonist activity. guidetopharmacology.org

The following interactive table summarizes the receptor binding affinities for a selection of Ono prostaglandin analogs, illustrating the impact of structural modifications on potency and selectivity.

| Compound | Target Receptor | Action | Affinity (pKi) |

| ONO-D1-004 | EP1 | Agonist | - |

| ONO-8711 | EP1 | Antagonist | 9.2 (human), 8.8 (mouse) guidetopharmacology.org |

| ONO-8713 | EP1 | Antagonist | 8.0 (human), 9.5 (mouse) guidetopharmacology.org |

| ONO-4819 | EP4 | Agonist | - (Ki of 0.7 nM) medchemexpress.com |

| ONO-AE-248 | EP3 | Agonist | - |

Data derived from available research and may not represent a complete profile. pKi is the negative logarithm of the inhibitory constant (Ki).

Rational Optimization of Pharmacological Profiles through Integrated SAR and STR Approaches

The journey from a lead compound to a clinical candidate requires a holistic optimization strategy that extends beyond simple potency at the target receptor. While Structure-Activity Relationship (SAR) studies are crucial for refining the pharmacophore to maximize desired biological activity, modern drug development increasingly integrates Structure-Exposure/Selectivity Relationship (STR) considerations.

STR aims to understand how a molecule's chemical structure influences its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn determine its exposure and selectivity in different tissues. A potent compound is of little therapeutic value if it cannot reach its target tissue in sufficient concentrations or if it accumulates in non-target tissues, leading to adverse effects.

The rational design of prostaglandin analogs like those from Ono involves:

SAR-driven optimization: Iterative synthesis and testing of analogs to identify the structural motifs that confer high potency and selectivity for a specific receptor subtype, as seen in the development of receptor-specific agonists and antagonists.

STR considerations: While specific STR data for the mentioned Ono compounds is not detailed in the provided search results, the principles of STR would be applied to optimize for factors like oral bioavailability, metabolic stability, and preferential distribution to target tissues (e.g., bone for an osteoporosis drug like ONO-4819 ). nih.gov This involves modifying the molecule to enhance its "drug-like" properties without compromising its primary pharmacological activity.

By integrating SAR and STR, researchers can more effectively balance a drug candidate's potency, selectivity, and pharmacokinetic profile, ultimately improving the chances of successful clinical development. This dual approach is essential for creating therapies that are not only effective at a molecular level but also behave predictably and safely in a complex biological system.

Emerging Research Directions and Unanswered Questions for Pg Ono 802

Discovery of Novel Receptor Interactions and Potential Off-Target Mechanisms in Preclinical Settings

While PG Ono 802 is known to primarily act as an agonist on prostaglandin (B15479496) E2 (EP2) and E3 (EP3) receptors, preclinical research continues to investigate the full spectrum of its receptor interactions. nih.gov Prostaglandins (B1171923), including PGE2, exert their effects through a family of G-protein-coupled receptors (GPCRs), specifically the EP1, EP2, EP3, and EP4 subtypes, which exhibit differences in signal transduction and tissue localization. researchgate.netnih.gov The molecular and biochemical heterogeneity of these receptors contributes to the diverse actions of prostaglandins. researchgate.net

Emerging research aims to precisely map the binding affinity and functional consequences of this compound not only on the canonical EP receptors but also on other prostanoid receptors (DP1, DP2, FP, IP, TP) and potentially other GPCRs or even nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) that can interact with prostaglandins. nih.govresearchgate.net Understanding these interactions is crucial for a complete picture of this compound's pharmacological profile.

Furthermore, preclinical studies are vital for identifying potential off-target mechanisms. Off-target effects can arise from a compound interacting with unintended biological targets, leading to unforeseen consequences. njbio.com Research in this area involves comprehensive screening against a wide range of receptors, enzymes, and transporters to identify any interactions that occur at pharmacologically relevant concentrations. rsc.org For instance, studies on other compounds have shown that off-target interactions can impact drug efficacy and safety profiles in preclinical models. nih.govmdpi.com Identifying such potential off-target binding for this compound in preclinical settings is essential for understanding its full biological impact and guiding future research or development.

Application of Systems Biology and Omics Approaches to Elucidate Comprehensive Prostaglandin Signaling Networks

The biological effects of prostaglandins are mediated through complex signaling networks involving multiple receptors, downstream effectors, and interactions with other cellular pathways. researchgate.netnih.gov Systems biology and 'omics' approaches offer powerful tools to unravel these intricate networks in a comprehensive manner. ersnet.orgoup.com

Integrating data from these different 'omics' layers allows researchers to build a more complete picture of how this compound perturbs cellular systems. oup.com This can help to:

Identify novel signaling pathways activated or modulated by this compound beyond the known EP receptor-mediated cascades (e.g., cAMP, IP3/Ca2+, Rho). researchgate.netnih.govfrontiersin.org

Understand the crosstalk between prostaglandin signaling and other crucial cellular processes like inflammation, cell growth, and survival. nih.gov

Discover potential biomarkers of response or resistance to this compound activity. ersnet.org

While the general principles of prostaglandin signaling through EP receptors are established, the comprehensive network interactions initiated by a specific analog like this compound in various cellular contexts remain an area requiring further in-depth investigation using these advanced systems biology approaches.

Development and Validation of Advanced In Vitro and In Vivo Preclinical Models for Broader Research

Advancing the understanding of this compound's biology necessitates the use of relevant and predictive preclinical models. While traditional cell culture and animal models have been instrumental, there is a continuous need to develop and validate more sophisticated systems that better recapitulate human physiology and disease states. nih.govmdpi.com

For in vitro research, this includes developing:

Co-culture systems involving different cell types that interact in physiological or pathophysiological settings relevant to this compound's potential applications.

3D cell culture models that mimic the tissue microenvironment more closely than traditional 2D cultures.

Organ-on-a-chip technologies that integrate multiple cell types and mechanical forces to simulate organ-level function.

For in vivo research, the focus is on developing and utilizing:

Genetically engineered mouse models with specific deletions or modifications of prostaglandin receptors or signaling pathway components to dissect the precise roles of these elements in the response to this compound. researchgate.netnih.gov

Humanized mouse models that incorporate human cells or tissues to study the effects of this compound in a more human-relevant context. nih.gov

Disease-specific animal models that accurately reflect the complex pathology of conditions where this compound or related prostanoids may play a role. mdpi.com

Validation of these advanced models is crucial to ensure that findings are translatable. This involves comparing the responses observed in these models to known human data or clinical observations related to prostaglandin activity. The development and wider adoption of such models will facilitate more accurate and comprehensive preclinical research into the mechanisms and potential therapeutic uses of this compound.

Comparative Pharmacological and Mechanistic Studies with Other Synthetic and Natural Prostanoid Analogs

Comparing the pharmacological profile and mechanistic actions of this compound with other synthetic and natural prostanoid analogs is essential for understanding its unique properties and potential advantages. acs.org Prostaglandins and their analogs exhibit varying affinities and efficacies at different prostanoid receptors, leading to diverse biological outcomes. researchgate.netnih.gov

Comparative studies can involve:

Receptor Binding and Activation Assays: Quantifying the binding affinity and functional activity of this compound at each of the prostanoid receptor subtypes (EP1, EP2, EP3, EP4, DP1, DP2, FP, IP, TP) compared to other known agonists or antagonists. nih.govguidetopharmacology.org

Downstream Signaling Pathway Analysis: Investigating the specific intracellular signaling cascades (e.g., cAMP, Ca2+, ERK, PI3K/AKT) activated by this compound in different cell types and comparing these to the pathways activated by other prostanoids. nih.govfrontiersin.org For example, PGE2 can activate different pathways depending on the EP receptor subtype it binds to. nih.gov

Cellular and Tissue-Level Responses: Comparing the effects of this compound on specific cellular functions (e.g., smooth muscle contraction, cell migration, inflammatory mediator release) and tissue responses to those of other prostanoid analogs in preclinical models.

In Vivo Efficacy Studies: Conducting head-to-head studies in relevant animal models to compare the efficacy of this compound with other prostanoids in modulating specific physiological or pathological processes.

These comparative studies help to delineate the specific receptor profile and downstream effects that distinguish this compound from other members of the prostanoid family. This understanding is critical for identifying the most appropriate research avenues and potential therapeutic niches for this compound based on its unique pharmacological signature.

Q & A

Basic Research Questions

Q. What are the foundational chemical and pharmacological properties of PG Ono 802, and how are they characterized in preclinical studies?

- Methodological Answer: Begin with a systematic literature review to collate existing data on this compound's molecular structure, solubility, and stability. Use techniques like HPLC for purity analysis and NMR for structural confirmation . For pharmacological profiling, employ in vitro assays (e.g., receptor binding assays) and in vivo models (e.g., rodent efficacy studies), ensuring protocols align with reproducibility standards outlined in experimental design guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer: Apply factorial design experiments to test variables like temperature, catalyst concentration, and reaction time. Use statistical tools (e.g., ANOVA) to identify significant factors affecting yield . Document each synthesis step meticulously, adhering to guidelines for reporting experimental details to ensure reproducibility . Compare results with prior synthetic routes in peer-reviewed studies to identify bottlenecks .

Q. What validated protocols exist for assessing this compound’s efficacy in early-stage disease models?

- Methodological Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to design studies. For example:

- P : Disease-specific animal models (e.g., coronary occlusion models ).

- I : this compound administration (dosage, frequency).

- C : Placebo or standard therapy controls.

- O : Quantitative outcomes (e.g., reduction in arterial pressure, histopathological changes).

Reference systematic reviews for analogous compounds to refine protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.